molecular formula C9H20Cl2N2 B2460525 Decahydroquinolin-6-amine dihydrochloride CAS No. 1955494-63-9

Decahydroquinolin-6-amine dihydrochloride

Cat. No.: B2460525
CAS No.: 1955494-63-9
M. Wt: 227.17
InChI Key: KTOZSWIUIFJKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroquinolin-6-amine dihydrochloride is an organic compound with potential applications in various fields of research and industry It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinolin-6-amine dihydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst. The resulting decahydroquinoline is then reacted with ammonia to introduce the amine group, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinolin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Decahydroquinolin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydroquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its aromatic properties and wide range of applications.

    Decahydroquinoline: A reduced form of quinoline, similar in structure but lacking the amine group.

    Quinolin-6-amine: Similar to decahydroquinolin-6-amine but without the dihydrochloride salt form.

Uniqueness: Decahydroquinolin-6-amine dihydrochloride is unique due to its specific combination of a saturated quinoline ring with an amine group and its dihydrochloride salt form.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h7-9,11H,1-6,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZSWIUIFJKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2NC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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